molecular formula C5H12O3S B1295519 Methanesulfonic acid, (1R)-1-methylpropyl ester CAS No. 66194-68-1

Methanesulfonic acid, (1R)-1-methylpropyl ester

Cat. No. B1295519
CAS RN: 66194-68-1
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-RXMQYKEDSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving methanesulfonic acid and its derivatives have been studied. For example, GC−MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol confirm methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .

Scientific Research Applications

Catalyst in Organic Reactions

Methanesulfonic acid is used as a catalyst in various organic reactions, including esterification, alkylation, and condensation reactions . Its non-volatile nature and solubility in organic solvents make it an ideal catalyst for these reactions .

Production of Ester Compounds

This compound is involved in the production of various types of esters, including starch esters, wax oxidate esters, benzoic acid esters, phenolic esters, and alkyl esters . These esters have a wide range of applications in different industries.

Preparation of Borane-Tetrahydrofuran Complex

Methanesulfonic acid reacts with sodium borohydride in the presence of the polar solvent tetrahydrofuran to prepare the borane-tetrahydrofuran complex . This complex is a useful reducing agent in organic synthesis.

Pharmaceutical Industry

In the pharmaceutical industry, methanesulfonic acid is used for the manufacturing of active pharmaceutical ingredients like telmisartan and eprosartan . These are medications used to treat high blood pressure.

Ion Chromatography

Methanesulfonic acid is useful in ion chromatography, a process that separates ions and polar molecules based on their affinity to the ion exchanger .

Source of Carbon and Energy for Bacteria

Some gram-negative methylotropic bacteria use methanesulfonic acid as a source of carbon and energy . This has potential applications in biotechnology and environmental science.

Deprotection of Peptides

Methanesulfonic acid is involved in the deprotection of peptides . This is a crucial step in peptide synthesis, which has applications in drug development and research.

Future Directions

While specific future directions for “Methanesulfonic acid, (1R)-1-methylpropyl ester” are not mentioned, methanesulfonic acid has been identified as a green acid with potential for use in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Mechanism of Action

Mode of Action

As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.

Biochemical Pathways

The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .

Pharmacokinetics

It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .

properties

IUPAC Name

[(2R)-butan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonic acid, (1R)-1-methylpropyl ester

CAS RN

66194-68-1
Record name Methanesulfonic acid, 1-methylpropyl ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

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